beta-S-Arca

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

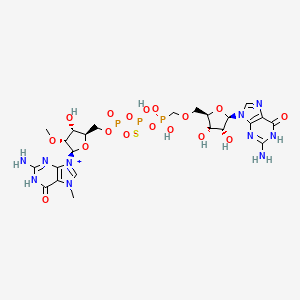

Beta-S-Arca, also known as beta-S-anti-reverse cap analog, is a modified nucleoside used in the synthesis of messenger RNA (mRNA) cap structures. It is a derivative of 7-methylguanosine, where the beta-phosphate group is substituted with a sulfur atom. This modification enhances the stability and translational efficiency of mRNA, making it a valuable tool in mRNA-based therapies and vaccines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-S-Arca involves the substitution of the oxygen atom in the beta-phosphate group of 7-methylguanosine with a sulfur atom. This is typically achieved through a series of chemical reactions that include phosphorylation and thiolation steps. The reaction conditions often involve the use of specific reagents such as thiophosphoryl chloride and protective groups to ensure the selective substitution of the oxygen atom .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product. The industrial production methods are designed to meet the stringent quality control standards required for pharmaceutical applications .

化学反应分析

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiophosphorylation | Pyridine, PSCl₃, nucleoside derivatives | 30–46 | |

| Diastereomer separation | RP-HPLC (C18 column) | N/A | |

| Final coupling | ZnCl₂ in DMF, 24–72 hrs | 30–80 |

Interaction with Eukaryotic Initiation Factor 4E (eIF4E)

Beta-S-Arca’s sulfur substitution enhances binding to eIF4E, a translation initiation factor:

-

Affinity : D1 binds eIF4E with 4-fold higher affinity than unmodified ARCA (K<sub>D</sub> = 23.2 ± 0.8 nM vs. 92.6 ± 2.6 nM) .

-

Mechanism : The sulfur atom interacts electrostatically with positively charged residues (Arg157, Lys162) in eIF4E’s binding pocket, stabilizing the complex .

Resistance to Decapping Enzymes

This compound-capped mRNA exhibits prolonged stability due to reduced susceptibility to Dcp2:

-

Decapping rate : D1-capped mRNA is decapped 2.8-fold slower than ARCA-capped mRNA .

-

Structural basis : The β-S modification sterically hinders Dcp2’s active site, delaying hydrolysis .

Comparative Decapping Rates:

| Cap Analog | Relative Susceptibility to Dcp2 | Reference |

|---|---|---|

| β-S-ARCA D1 | ↓↓ | |

| β-S-ARCA D2 | ↓↓↓ | |

| Unmodified ARCA | Baseline (1.0) |

Translational Enhancement

This compound’s modifications augment protein expression in vitro and in vivo:

-

In dendritic cells : D1-capped mRNA produces 3-fold more protein than ARCA-capped mRNA .

-

In vivo stability : Mice injected with D1-capped mRNA show 8-fold higher luciferase expression over 48 hrs .

Translational Efficiency Data:

| System | Cap Analog | Relative Expression | Reference |

|---|---|---|---|

| Human immature DCs | β-S-ARCA D1 | 2.8 ± 0.3 | |

| Mature DCs | β-S-ARCA D2 | 1.60 ± 0.03 | |

| HEK293 cells | β-S-ARCA D1 | 1.80 ± 0.34 |

Stereochemical Impact on Reactivity

The RP (D1) and SP (D2) configurations dictate biological outcomes:

科学研究应用

RNA Vaccine Development

Enhanced Stability and Translation Efficiency

Beta-S-Arca has been primarily utilized in the development of RNA vaccines due to its ability to increase the stability of mRNA against degradation by nucleases. Research indicates that RNAs capped with this compound(D1) exhibit significantly higher protein expression levels compared to traditional capping methods. In preclinical studies, mice injected with this compound(D1)-capped RNA showed up to eightfold higher protein expression than those receiving standard ARCA-capped RNA .

Immune Response Activation

The use of this compound(D1) has been linked to enhanced immune responses. In studies involving intranodal RNA immunization, this cap analog resulted in a threefold increase in the activation of antigen-specific T cells . Such findings underscore its potential role in improving the efficacy of RNA-based vaccines against various diseases, including cancer.

Mesenchymal Stem Cell Engineering

Protein Production vs. Metabolic Activity

This compound(D1) has also been explored for engineering mesenchymal stem cells (MSCs). Research demonstrated that while this cap analog facilitates higher protein production from mRNA templates, it can negatively impact MSC metabolic activity . This trade-off highlights the need for careful consideration when using this compound in regenerative medicine applications.

Optimized Transfection Protocols

Studies have shown that using Lipofectamine 2000 for transfecting HPLC-purified mRNAs capped with this compound leads to optimal results in MSC engineering. The transfection process yielded consistent bioluminescence signals, indicating effective mRNA delivery and translation within MSCs .

Therapeutic Applications

Clinical Trials and Future Directions

This compound has been incorporated into several clinical trials focusing on RNA vaccines and other therapeutic applications. Its ability to enhance mRNA stability and translation efficiency positions it as a promising candidate for future developments in vaccine technology and gene therapy .

Summary Table of Applications

作用机制

The mechanism of action of beta-S-Arca involves its incorporation into the cap structure of mRNA, where it enhances the stability and translational efficiency of the mRNA. The sulfur atom in the beta-phosphate group interacts with the eukaryotic translation initiation factor 4E (eIF4E), stabilizing the cap structure and promoting efficient translation. This interaction is facilitated by the electrostatic thio-effect, where the negatively charged sulfur atom interacts with positively charged amino acids in eIF4E .

相似化合物的比较

Beta-S-Arca is unique in its ability to enhance mRNA stability and translation through the incorporation of a sulfur atom in the beta-phosphate group. Similar compounds include other anti-reverse cap analogs such as alpha-S-Arca and gamma-S-Arca, which also contain sulfur substitutions in different positions of the phosphate group. this compound is particularly effective due to its specific interaction with eIF4E and its ability to enhance mRNA stability and translation .

属性

CAS 编号 |

1093268-63-3 |

|---|---|

分子式 |

C23H33N10O17P3S |

分子量 |

846.6 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphinothioyl] phosphate |

InChI |

InChI=1S/C23H33N10O17P3S/c1-31-6-33(17-11(31)19(38)30-23(25)28-17)21-15(44-2)13(35)9(48-21)4-46-52(41,42)50-53(43,54)49-51(39,40)7-45-3-8-12(34)14(36)20(47-8)32-5-26-10-16(32)27-22(24)29-18(10)37/h5-6,8-9,12-15,20-21,34-36H,3-4,7H2,1-2H3,(H8-,24,25,27,28,29,30,37,38,39,40,41,42,43,54)/t8-,9-,12-,13-,14-,15-,20-,21-,53?/m1/s1 |

InChI 键 |

AOPUARCNCLFLMU-LJHODRLGSA-N |

手性 SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |

规范 SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=S)(O)OP(=O)(COCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。